2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Description
2-(2,4-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a sulfonamide derivative featuring a 4-(methylsulfanyl)butanoic acid backbone. The compound incorporates a 2,4-dimethylbenzenesulfonamido group at the 2-position, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-9-4-5-12(10(2)8-9)20(17,18)14-11(13(15)16)6-7-19-3/h4-5,8,11,14H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZREBMUVLYWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,4-dimethylaniline followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid and its analogs:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methyl in the target compound) enhance hydrophobic interactions but reduce solubility . Heterocycles (e.g., furan in ) introduce π-π stacking capabilities, which may improve target engagement in biological systems.
Functional Group Comparisons :
- Sulfonamide vs. Formamide : Sulfonamides (target, ) exhibit stronger hydrogen-bonding capacity compared to formamides (), influencing protein-binding efficiency .
- Methylsulfanyl vs. Methylsulfonyl : The sulfanyl group (S-CH₃) in the target compound is less polar than the sulfonyl group (SO₂-CH₃) in , affecting membrane permeability and metabolic pathways.
Physicochemical Properties: The target compound’s molecular weight (341.43 g/mol) and logP (estimated ~2.8) suggest moderate lipophilicity, suitable for oral bioavailability. Analogs with methoxy groups () or smaller heterocycles () show improved aqueous solubility, critical for intravenous formulations.
Protein Interactions:
Carboxamide derivatives of amino acids, such as 2-{[2-(cyclohexycarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), exhibit strong interactions with BSA, as demonstrated via ultrasonic interferometry . This suggests that the target compound’s sulfonamide and methylsulfanyl groups may similarly engage with serum proteins, influencing pharmacokinetics.
Crystallographic Data:
Compounds in this class are often analyzed using SHELX and ORTEP-3 for crystallographic refinement . The target compound’s 2,4-dimethylbenzenesulfonamido group likely adopts a planar conformation, facilitating stable crystal packing via C–H···O and N–H···S hydrogen bonds .
Biological Activity
2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known by its CAS number 1008671-72-4, is a sulfonamide derivative of methionine. This compound is of interest due to its potential biological activities, particularly in the context of metabolic processes and its applications in agriculture and animal nutrition.
- Molecular Formula : C13H19NO4S2
- Molecular Weight : 317.42 g/mol
- Structural Characteristics : The compound features a sulfonamide group, a methylthio group, and a butanoic acid backbone, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Metabolic Role
This compound is structurally related to methionine and is involved in various metabolic pathways. It has been shown to influence the synthesis of important biomolecules and may play a role in amino acid metabolism. Specifically, it has been implicated in:
- S-Adenosylmethionine (SAM) synthesis : As a precursor for SAM, it is essential for methylation processes in cells.
- Antioxidant production : It can enhance the production of antioxidants such as taurine and reduced glutathione, which are critical for cellular protection against oxidative stress .
2. Agricultural Applications
In animal nutrition, particularly in poultry and bovine feed, this compound serves as a methionine supplement. It has been observed to:
- Improve milk yield in dairy cows by enhancing protein and fat content .
- Increase overall growth performance in livestock under stress conditions (e.g., heat stress), attributed to its efficient uptake mechanisms compared to traditional methionine sources .
Case Studies
Several studies have explored the effects of this compound on animal health and productivity:
- Study on Dairy Cows : A controlled trial demonstrated that supplementation with this compound led to an increase in milk production by approximately 2.9 kg/day alongside improvements in protein and fat yields .
- Stress Response in Poultry : Research indicated that birds receiving this compound showed enhanced resilience to heat stress, leading to better feed conversion ratios and overall health improvements .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | CAS Number | Key Biological Activity | Applications |
|---|---|---|---|
| This compound | 1008671-72-4 | Enhances antioxidant production; improves livestock yield | Animal feed supplement |
| Methionine | 63-68-3 | Essential amino acid; precursor for SAM | Human nutrition; animal feed |
| 2-Hydroxy-4-(methylthio)butanoic acid | 150-25-6 | Antioxidant properties; supports metabolic health | Animal feed supplement |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of an amino acid backbone. A common approach involves reacting 2,4-dimethylbenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid derivatives under alkaline conditions (e.g., triethylamine) to form the sulfonamide bond . Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
Yield optimization requires strict stoichiometric control of sulfonyl chloride and base .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm sulfonamide linkage (δ 2.5–3.5 ppm for methylsulfanyl and dimethylbenzene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at 356.08 Da) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonamide and butanoic acid groups (e.g., torsion angles < 10°) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies focus on enzyme inhibition assays. For example:
- Carbonic Anhydrase Inhibition : IC values compared to acetazolamide (positive control) via stopped-flow CO hydration .
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone of inhibition >10 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : pH (e.g., 7.4 vs. 6.8) alters ionization of the sulfonamide group, affecting binding .
- Cell Lines : Use standardized models (e.g., ATCC-certified strains) and include positive/negative controls.
- Data Normalization : Express activity as % inhibition relative to vehicle controls with error bars (SEM, n ≥ 3) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvents (e.g., 10% DMSO in saline) or β-cyclodextrin inclusion complexes .
- Stability Testing : HPLC monitoring under physiological conditions (37°C, pH 7.4) over 24 hours to assess degradation .
Q. How does the compound’s sulfonamide group influence its interaction with biological targets?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals:
- Hydrogen Bonding : Sulfonamide oxygen interacts with His94 in carbonic anhydrase .
- Steric Effects : 2,4-Dimethyl groups reduce binding pocket flexibility, quantified via molecular dynamics (RMSD < 2 Å) .
Q. What environmental fate studies are relevant for this compound, and how are they designed?
- Methodological Answer : Follow OECD guidelines for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
